molecular formula C20H22N2O6S B2975607 N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 953956-25-7

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2975607
CAS No.: 953956-25-7
M. Wt: 418.46
InChI Key: PTSSOYINHLADRP-UHFFFAOYSA-N
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Description

The compound N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 1,4-benzodioxine core linked to a morpholine-2-phenyl substituent via a ketone-containing ethyl bridge. This structure combines the hydrogen-bonding capacity of the sulfonamide group with the conformational flexibility of the morpholine ring, making it a candidate for targeting enzymes or receptors requiring both polar and hydrophobic interactions.

Properties

IUPAC Name

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S/c23-20(22-8-9-26-19(14-22)15-4-2-1-3-5-15)13-21-29(24,25)16-6-7-17-18(12-16)28-11-10-27-17/h1-7,12,19,21H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSSOYINHLADRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable phenyl derivative under acidic conditions.

    Attachment of the Benzodioxine Ring: The benzodioxine ring is introduced via a nucleophilic substitution reaction, where a suitable benzodioxine precursor reacts with the morpholine derivative.

    Introduction of the Sulfonamide Group: The final step involves the sulfonation of the intermediate compound to introduce the sulfonamide group. This can be achieved using sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Pharmaceuticals: It serves as a precursor or intermediate in the synthesis of various pharmaceutical agents.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications Evidence Source
Target Compound : N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide C₂₁H₂₂N₂O₅S 414.48 (calc.) 2-Phenylmorpholine, sulfonamide, benzodioxine Enzyme inhibition, antiviral research -
N-{2-[4-(Dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide C₂₂H₂₉N₃O₅S 447.5 Dimethylaminophenyl, morpholine Not specified
N-{2-[2-(3-Pyridinyl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide C₁₈H₁₇N₃O₄S₂ 403.47 Thiazole-pyridine heterocycle High lipophilicity (LogP = 3.82)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide C₂₆H₂₃N₃O₅S 489.54 Quinazolinone, ethoxyphenyl Kinase or protease inhibition
N-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide C₂₄H₂₆FN₃O₅S 487.54 Fluorophenylpiperazine, furan CNS-targeted therapies

Key Differences and Implications

Morpholine vs. The dimethylaminophenyl-morpholine analog () has a higher molecular weight (447.5 vs.

Heterocyclic Modifications: Thiazole-pyridine derivatives (e.g., ) exhibit lower molecular weights (~403.47) and higher lipophilicity (LogP = 3.82), favoring membrane permeability and intracellular targets. Quinazolinone-containing analogs () incorporate a larger planar heterocycle, which may enhance π-π stacking interactions with aromatic enzyme active sites.

For example, benzodioxine sulfonamides in formed hydrogen bonds with His124 and Trp4 residues in monkeypox virus targets. Piperazine-linked analogs () are structurally similar to antipsychotic drugs, suggesting possible CNS applications.

Research Findings and Data Gaps

  • Synthetic Challenges : The morpholine-phenyl ketone bridge in the target compound may require specialized coupling reagents or protection strategies, as seen in analogous syntheses .
  • Computational Predictions : Molecular docking studies (e.g., ) suggest that benzodioxine sulfonamides with flexible substituents (e.g., morpholine) could achieve better target binding than rigid analogs.
  • Missing Data : Experimental values for solubility, bioavailability, and specific enzyme inhibition (e.g., COX-2, 5-LOX) are absent for the target compound but could be inferred from structural neighbors .

Biological Activity

N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to consolidate findings from various studies on its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzodioxine ring system and a morpholine moiety. Its molecular formula is C20H22N2O4SC_{20}H_{22}N_{2}O_{4}S, with a molecular weight of approximately 398.46 g/mol.

Antimicrobial Activity

Research has demonstrated that derivatives of benzodioxine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar structures have effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity AgainstReference
4-thiazolidinone derivativesStaphylococcus aureus
2,3-dihydro-1,4-benzodioxane derivativesBacillus subtilis
N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl] derivativesCandida albicans

The biological activity of this compound is believed to involve the inhibition of key enzymes or receptors in microbial cells. This may lead to disruption in cell wall synthesis or interference with metabolic pathways essential for microbial survival.

Case Studies

A notable study evaluated the compound's efficacy against various pathogens. The results indicated that certain derivatives displayed comparable or superior activity compared to standard antibiotics like norfloxacin and chloramphenicol. The study utilized a two-fold serial dilution technique to determine minimal inhibitory concentrations (MICs) .

Pharmacological Applications

Beyond antimicrobial effects, there is growing interest in the compound's potential in cancer therapy. Inhibition of specific enzymes related to cancer cell proliferation and metastasis has been observed with similar chemical structures. For example, compounds that inhibit phospholipase D (PLD) have been shown to induce apoptosis in cancer cells .

Table 2: Potential Pharmacological Applications

ApplicationDescriptionReference
AntimicrobialEffective against various bacterial strains
Cancer TherapyInhibition of PLD leading to reduced metastasis

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